5-Bromo-1-methyl-1h-indole
Overview
Description
5-Bromo-1-methyl-1h-indole, also known as 5-Bromo-1-methylindole or N-Methyl-5-bromoindole, is a chemical compound with the empirical formula C9H8BrN . It has a molecular weight of 210.07 .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to the 5th position of an indole ring, which also has a methyl group attached to the nitrogen atom .Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 39-43 °C . It has a density of 1.5±0.1 g/cm3, a boiling point of 300.9±15.0 °C at 760 mmHg, and a flash point of 135.8±20.4 °C .Scientific Research Applications
Synthesis of New Derivatives and Anticancer Activity
- Research has shown the successful synthesis of new 5-bromo derivatives of indole, specifically focusing on their application in anticancer activities. These derivatives exhibit increased anticancer activity, particularly against leukemia cell lines (Očenášová et al., 2015).
Molecular Interactions and Characterization
- The compound has been studied for its intermolecular interactions and structural characteristics. Advanced spectroscopic and thermal tools, along with X-ray crystal diffraction, have been utilized to understand its molecular interactions and structural properties (Barakat et al., 2017).
Investigation in Natural Products
- 5-Bromo-1-methyl-1H-indole derivatives have been found in natural products such as marine sponges, showing their potential in natural compound extraction and bioactivity, like antimicrobial properties (Segraves & Crews, 2005).
Applications in Medicinal Chemistry
- The compound has been investigated for its role in medicinal chemistry, particularly in the synthesis of analogs for vascular-disrupting agents and their effects on chemoresistant cancer cells and tumors (Mahal et al., 2016).
Synthesis Processes and Chemical Reactions
- Studies have focused on the reaction processes involving this compound, highlighting the diversity of its applications in chemical synthesis and the preparation of various derivatives (Irikawa et al., 1989).
Antimicrobial and Antioxidant Activities
- The compound has been evaluated for its antimicrobial and antioxidant activities, indicating its potential in pharmaceutical applications (Mageed et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
5-Bromo-1-methyl-1h-indole, like other indole derivatives, is known to bind with high affinity to multiple receptors . The indole scaffold is found in many important synthetic drug molecules, which has led to the development of new useful derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
5-Bromo-1-methyl-1h-indole is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The application of this compound as a biologically active compound for the treatment of cancer cells, microbes, and different types of disorders in the human body has been explored . It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives
Temporal Effects in Laboratory Settings
It is recommended to store it in a cool and dark place, under inert gas .
Properties
IUPAC Name |
5-bromo-1-methylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOITLSQLQGSLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301420 | |
Record name | 5-bromo-1-methyl-1h-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10075-52-2 | |
Record name | 5-Bromo-1-methyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10075-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1-methyl-1H-indole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10075-52-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143238 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-bromo-1-methyl-1h-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1-methyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-bromo-1-methyl-1H-indole-2-carboxylic acid (AT21457) interact with the Hepatitis C Virus (HCV) NS3 protein?
A1: The research paper [] investigates the binding of AT21457 to the full-length NS3 protein of HCV. The study reveals that AT21457 occupies an alternate binding site on the NS3 protein. This suggests that AT21457 might exert its effects through a mechanism distinct from other known HCV NS3 inhibitors that target the enzyme's active site. Further research is necessary to elucidate the precise molecular interactions and downstream effects of AT21457 binding to this alternate site.
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